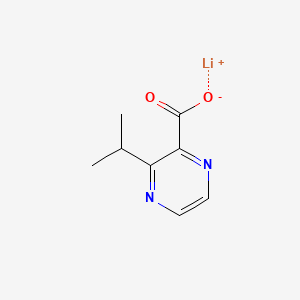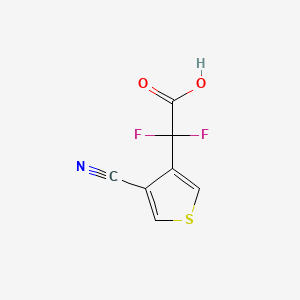
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid is a chemical compound that features a thiophene ring substituted with a cyano group at the 4-position and a difluoroacetic acid moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid typically involves the introduction of the cyano group and the difluoroacetic acid moiety onto the thiophene ring. One common method involves the reaction of 4-cyanothiophene with difluoroacetic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to handle the reagents and control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and difluoroacetic acid groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Cyanothiophen-3-yl)boronic acid
- (4-Cyanothiophen-2-yl)boronic acid
- (4-Ethylpyridin-3-yl)boronic acid
Uniqueness
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both the cyano group and the difluoroacetic acid moiety, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and interactions.
Propriétés
Formule moléculaire |
C7H3F2NO2S |
|---|---|
Poids moléculaire |
203.17 g/mol |
Nom IUPAC |
2-(4-cyanothiophen-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H3F2NO2S/c8-7(9,6(11)12)5-3-13-2-4(5)1-10/h2-3H,(H,11,12) |
Clé InChI |
IUHPYMRKIFEQNY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)C(C(=O)O)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
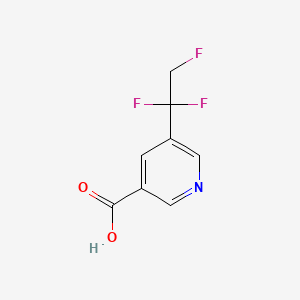
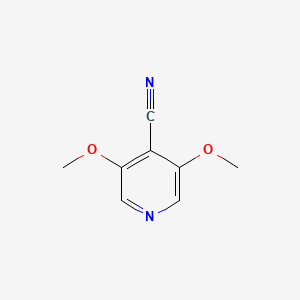
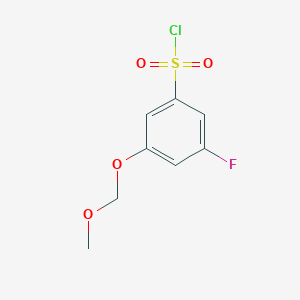

![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
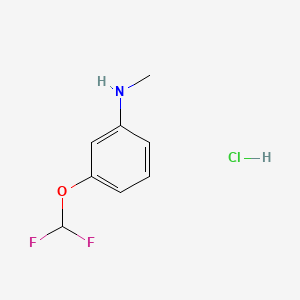
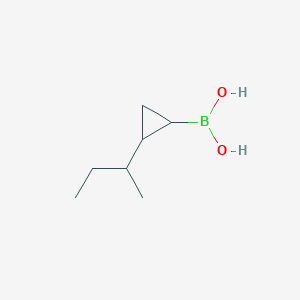
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)
![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
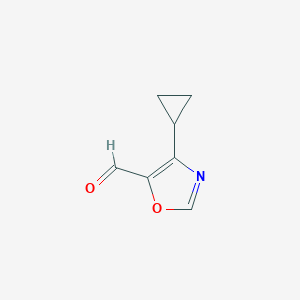
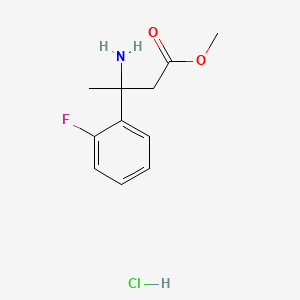
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
